(5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
Preparation Methods
The synthesis of CI947 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, for research purposes .
Chemical Reactions Analysis
CI947 undergoes various chemical reactions, including:
Oxidation: CI947 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: CI947 can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents.
Scientific Research Applications
CI947 has several scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and reactions of adenosine receptor agonists.
Biology: CI947 is used to investigate the biological effects of A2A adenosine receptor activation, including its role in cardiovascular function.
Medicine: The compound has potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases.
Industry: CI947 is used in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
CI947 exerts its effects by binding to and activating A2A adenosine receptors. This activation leads to a cascade of intracellular signaling events that result in various physiological effects, including vasodilation and decreased blood pressure. The molecular targets involved in this pathway include G-protein-coupled receptors and downstream signaling molecules .
Comparison with Similar Compounds
CI947 is unique in its high selectivity for A2A adenosine receptors compared to other adenosine receptor agonists. Similar compounds include:
Quercetin-3’-o-phosphate TEA: An adenosine A receptor antagonist used to prevent and treat metabolic disorders.
Selodenoson: A selective adenosine A1 receptor agonist used to slow the heart rate in patients with atrial fibrillation.
Evodenoson: A potent and selective adenosine A2a receptor agonist for the treatment of eye diseases, tumors, and immune system disorders.
CI947’s uniqueness lies in its specific activation of A2A adenosine receptors, making it a valuable tool in cardiovascular research and drug development.
Properties
Molecular Formula |
C19H21N5O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15?,16?,19?/m1/s1 |
InChI Key |
FSKMJUWPFLDDRS-OWEJJROISA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)C5C(C([C@H](O5)CO)O)O |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
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